molecular formula C12H10BrF3N2 B1613418 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 941716-87-6

5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1613418
M. Wt: 319.12 g/mol
InChI Key: CXKSXAITNFSMJE-UHFFFAOYSA-N
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Description

The molecule “5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains a phenyl group (a variant of benzene), a bromomethyl group (-CH2Br), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the phenyl, bromomethyl, and trifluoromethyl groups. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, phenyl group, bromomethyl group, and trifluoromethyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The pyrazole ring, phenyl group, bromomethyl group, and trifluoromethyl group could all participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromomethyl and trifluoromethyl groups could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Versatile Precursors and Synthesis Techniques : Research has demonstrated that brominated trihalomethylenones, closely related to the compound , serve as versatile precursors for synthesizing a range of pyrazole derivatives. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which are synthesized through cyclocondensation reactions, showcasing the compound's utility in creating structurally diverse molecules with moderate to good yields (Martins et al., 2013).

Structural and Spectral Investigations : Another study focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the core compound. This research provided valuable insights into the compound's electronic and molecular structure through experimental and theoretical analyses, highlighting its potential in designing molecules with specific electronic properties (Viveka et al., 2016).

Biological Activities

Antimicrobial and Antifungal Properties : Several studies have explored the biological activities of pyrazole derivatives, revealing their potential as antimicrobial and antifungal agents. For instance, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have shown promising antiproliferative activities against cancer cell lines, indicating the compound's relevance in developing new anticancer therapies (Ananda et al., 2017).

Antifungal and Antimicrobial Synthesis : Research on the solvent-free synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogs has shown significant antibacterial activity against both gram-positive and gram-negative bacterial strains. These findings underscore the compound's utility in creating bioactive molecules for potential therapeutic applications (Leelakumar et al., 2022).

Material Science and Ligand Development

Ligand Development for Metal Complexes : The compound's derivatives have also found application in material science, particularly in the development of ligands for metal complexes. Heteroleptic cyclometalated iridium(III) complexes with tetrazolate chelate ligands, including derivatives of the compound, have been synthesized and characterized. These complexes exhibit a wide span of redox and emission properties, making them suitable for applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing bromine or fluorine can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. The unique combination of functional groups in this molecule could make it useful for a variety of applications .

properties

IUPAC Name

5-[2-(bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2/c1-18-10(6-11(17-18)12(14,15)16)9-5-3-2-4-8(9)7-13/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKSXAITNFSMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640363
Record name 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

941716-87-6
Record name 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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